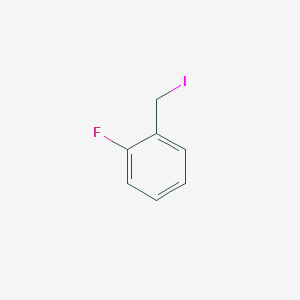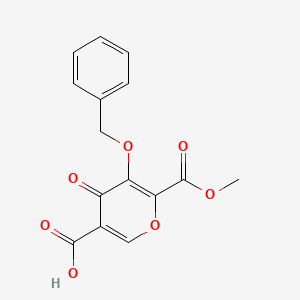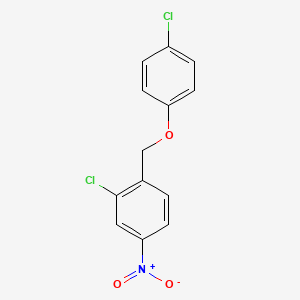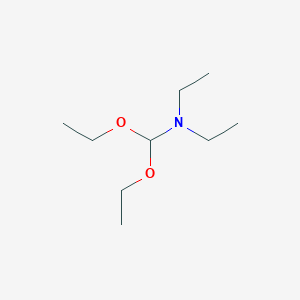![molecular formula C17H12N2O6 B13983327 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 54252-53-8](/img/structure/B13983327.png)
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione coreThe final step involves the addition of the oxopropyl group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
科学研究应用
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the isoindole-1,3-dione core can interact with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the nitrophenoxy and oxopropyl groups.
Thalidomide: Contains an isoindoline-1,3-dione core and is known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Uniqueness
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenoxy group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
54252-53-8 |
|---|---|
分子式 |
C17H12N2O6 |
分子量 |
340.29 g/mol |
IUPAC 名称 |
2-[3-(2-nitrophenoxy)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8H,9-10H2 |
InChI 键 |
BMPGCHCGAFATJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)

![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)
![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)


![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)

![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)



